molecular formula C10H15NO5 B132051 Diethyl (S)-(-)-2-Isocyanatoglutarate CAS No. 145080-95-1

Diethyl (S)-(-)-2-Isocyanatoglutarate

Cat. No.: B132051
CAS No.: 145080-95-1
M. Wt: 229.23 g/mol
InChI Key: TZTLQVZEVNEAQD-QMMMGPOBSA-N
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Description

Diethyl (S)-(-)-2-Isocyanatoglutarate is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a glutarate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and potential for forming various derivatives.

Scientific Research Applications

Diethyl (S)-(-)-2-Isocyanatoglutarate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing various organic compounds and polymers.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and ability to form stable polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (S)-(-)-2-Isocyanatoglutarate typically involves the reaction of diethyl glutarate with phosgene or a phosgene equivalent in the presence of a base. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactivity of isocyanates.

Types of Reactions:

    Addition Reactions: this compound readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

    Substitution Reactions: The isocyanate group can be substituted by various nucleophiles, leading to the formation of diverse derivatives.

    Polymerization: It can participate in polymerization reactions to form polyurethanes.

Common Reagents and Conditions:

    Amines: React with this compound under mild conditions to form ureas.

    Alcohols: React to form carbamates, often requiring a catalyst to proceed efficiently.

    Water: Reacts to form carbon dioxide and the corresponding amine, a reaction that is typically avoided due to the instability of the isocyanate group in the presence of moisture.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions.

Mechanism of Action

The mechanism of action of Diethyl (S)-(-)-2-Isocyanatoglutarate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine residues. The pathways involved in these reactions are crucial for understanding the compound’s effects in biological systems.

Comparison with Similar Compounds

    Diethyl Glutarate: Lacks the isocyanate group and is less reactive.

    Methyl Isocyanate: More volatile and toxic, used in different industrial applications.

    Ethyl Isocyanate: Similar reactivity but different physical properties.

Uniqueness: Diethyl (S)-(-)-2-Isocyanatoglutarate is unique due to its combination of the glutarate backbone and the isocyanate group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring selective reactivity and the formation of stable derivatives.

Properties

IUPAC Name

diethyl (2S)-2-isocyanatopentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-15-9(13)6-5-8(11-7-12)10(14)16-4-2/h8H,3-6H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTLQVZEVNEAQD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439281
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145080-95-1
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (S)-(-)-2-Isocyanatoglutarate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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